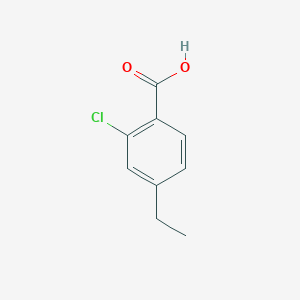

2-Chloro-4-ethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-4-ethylbenzoic acid |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

BAHDDJQLKZPMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-4-ethylbenzoic Acid

CAS Number: 1261868-02-3

This technical guide provides a comprehensive overview of 2-Chloro-4-ethylbenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the compound's physicochemical properties, potential synthesis methodologies, safety considerations, and explores its putative role in broader chemical and biological contexts.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261868-02-3 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| XLogP3 | 3.9 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, established synthetic routes for structurally analogous compounds, such as other substituted benzoic acids, offer valuable insights into potential methodologies. The synthesis would likely involve the chlorination of an ethylbenzoic acid precursor or the oxidation of a chlorinated ethyltoluene.

One plausible synthetic approach could be the oxidation of 2-chloro-1-ethyl-4-methylbenzene. A generalized workflow for such a transformation is depicted below. It is important to note that this represents a theoretical pathway, and optimization of reagents and reaction conditions would be necessary.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed experimental procedures for related compounds, such as the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, involve multi-step reactions including chlorination and subsequent oxidation.[3] These protocols can serve as a foundational reference for developing a specific synthesis for this compound.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. These compounds serve as versatile scaffolds and key intermediates in the synthesis of a wide range of biologically active molecules.

Studies on various benzoic acid derivatives have revealed their potential as:

-

VLA-4 Antagonists: A series of benzoic acid derivatives have been synthesized and evaluated as potent, orally active VLA-4 antagonists, which have potential applications in treating inflammatory diseases.[4]

-

Multitarget Acetylcholinesterase and Carbonic Anhydrase Inhibitors: Novel benzoic acid derivatives have been designed and synthesized as potential therapeutic agents for Alzheimer's disease by simultaneously targeting multiple pathways.[5]

-

Soluble Epoxide Hydrolase Inhibitors: Benzamidobenzoic acid hydrazide derivatives have been investigated as novel inhibitors of soluble epoxide hydrolase, an enzyme implicated in various cardiovascular and inflammatory diseases.[6]

The structural motifs present in this compound—a chlorinated aromatic ring and a carboxylic acid group—are common features in many pharmacologically active compounds. Further research and biological screening are necessary to elucidate the specific therapeutic potential of this particular molecule.

Safety and Handling

Specific safety data for this compound is limited. However, based on the safety profiles of structurally related compounds such as 4-ethylbenzoic acid and 2-chlorobenzoic acid, it is prudent to handle this compound with appropriate precautions.[7][8]

General Handling Precautions:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

In case of exposure, standard first aid measures should be followed, and medical attention should be sought if symptoms persist. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Logical Relationships in Compound Analysis

The analysis and characterization of a novel or sparsely documented compound like this compound follow a logical progression of steps. This workflow ensures a thorough understanding of the compound's identity, purity, and properties before its application in further research.

Caption: A typical analytical workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully characterize its properties and explore its potential applications in research and drug development.

References

- 1. This compound | 1261868-02-3 [sigmaaldrich.com]

- 2. This compound | C9H9ClO2 | CID 14687916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Chloro-4-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-ethylbenzoic acid, a substituted aromatic carboxylic acid, holds potential as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, characterized by a chlorine atom and an ethyl group on the benzoic acid scaffold, offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in the field of drug development.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉ClO₂. The structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and an ethyl group at position 4.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | PubChem[2] |

| Molecular Weight | 184.62 g/mol | PubChem[2] |

| CAS Number | 1261868-02-3 | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

| XLogP3 | 3.9 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 2 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[2] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on established organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway:

A potential route for the synthesis of this compound could involve the Friedel-Crafts acylation of ethylbenzene (B125841), followed by chlorination and oxidation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory optimization. The following is a generalized procedure based on known transformations:

-

Friedel-Crafts Acylation: To a cooled solution of ethylbenzene in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added, followed by the dropwise addition of an acylating agent (e.g., acetyl chloride). The reaction is stirred until completion, then quenched with water and extracted. The organic layer is washed, dried, and concentrated to yield 4-ethylacetophenone.

-

Chlorination: 4-Ethylacetophenone is subjected to chlorination using a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) in the presence of a catalyst. The reaction conditions would need to be carefully controlled to favor ortho-chlorination.

-

Oxidation: The resulting 2-chloro-4-ethylacetophenone is then oxidized to the carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) in a basic solution, followed by acidification, or through a haloform reaction using sodium hypochlorite. The final product, this compound, would be purified by recrystallization.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and the acidic proton of the carboxylic acid.

-

¹³C NMR would display distinct signals for the nine carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid, the O-H stretching, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (184.62 g/mol ) and provide information about its fragmentation pattern.

Applications in Drug Development

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The substituents on the benzoic acid ring play a crucial role in determining the biological activity.

While specific studies on the biological activity of this compound are limited, its structural features suggest potential for development as a therapeutic agent or as a key intermediate in the synthesis of more complex drug molecules.

Potential Areas of Interest for Drug Discovery:

-

Enzyme Inhibition: Substituted benzoic acids have been identified as inhibitors of various enzymes. For example, certain para-substituted benzoic acid derivatives have been shown to inhibit the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and has therapeutic potential in cancer and infectious diseases.[5] The specific substitution pattern of this compound could confer inhibitory activity against a range of enzymatic targets.

-

Anticancer Activity: Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[4] The presence of a halogen, such as chlorine, can enhance the lipophilicity and cell permeability of a molecule, which are often desirable properties for drug candidates.

-

Antimicrobial Agents: Benzoic acid itself is used as an antimicrobial food preservative.[3] Derivatives with various substitutions are often explored for their potential as antibacterial and antifungal agents.

-

Scaffold for Library Synthesis: this compound can serve as a versatile starting material for the synthesis of a library of derivatives. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Logical Relationship for Drug Discovery Application:

Caption: Logical workflow for utilizing this compound in drug discovery.

Conclusion

This compound represents a chemical entity with significant potential for application in medicinal chemistry and drug development. While a comprehensive experimental characterization is still needed, its structural features and the known biological activities of related benzoic acid derivatives make it an attractive target for further investigation. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the synthesis and therapeutic potential of this and similar substituted benzoic acids. The development of robust synthetic protocols and the exploration of its biological activity are key next steps in unlocking the full potential of this compound.

References

- 1. This compound | 1261868-02-3 [sigmaaldrich.com]

- 2. This compound | C9H9ClO2 | CID 14687916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 4. preprints.org [preprints.org]

- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-ethylbenzoic Acid

This technical guide provides a comprehensive overview of 2-Chloro-4-ethylbenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, hypothetical synthesis and characterization protocols, and potential biological activities of the compound, supported by structured data and workflow visualizations.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group, a chlorine atom, and an ethyl group at positions 1, 2, and 4, respectively. The molecular formula of the compound is C9H9ClO2.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 184.62 g/mol | [1] |

| Molecular Formula | C9H9ClO2 | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1261868-02-3 | [1] |

| Physical Form | Solid | |

| Purity | 97% (typical) |

Experimental Protocols

The following sections outline detailed, representative methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 2-chloro-4-ethyltoluene. This method is analogous to the synthesis of other substituted benzoic acids from their corresponding toluene (B28343) derivatives.

Materials:

-

2-chloro-4-ethyltoluene

-

Potassium permanganate (B83412) (KMnO4)

-

Sodium carbonate (Na2CO3)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-ethyltoluene and an aqueous solution of sodium carbonate.

-

Oxidation: While stirring vigorously, slowly add potassium permanganate to the mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by observing the disappearance of the purple color of the permanganate.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.

-

Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms (pH ~2).

-

Isolation: Collect the crude this compound by vacuum filtration and wash with cold deionized water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the acidic proton of the carboxylic acid. The splitting patterns and integration values will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethyl group.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-Cl stretching vibrations, and aromatic C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer to determine the molecular weight.

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (184.62 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Potential Biological Activity and Signaling Pathways

Derivatives of chlorobenzoic acid have been investigated for various biological activities, including antimicrobial and anticancer properties. Some chlorobenzoic acid derivatives have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Hypothetical Biological Assay: EGFR Kinase Inhibition

This protocol outlines a hypothetical in vitro assay to evaluate the inhibitory activity of this compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

A suitable peptide substrate for EGFR

-

This compound (test compound)

-

A known EGFR inhibitor (e.g., Erlotinib) as a positive control

-

Kinase assay buffer

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound and the positive control in the kinase assay buffer.

-

Reaction Mixture: In a microplate, add the EGFR enzyme, the peptide substrate, and the test compound or control at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

The following diagrams illustrate the described experimental workflow and a relevant biological pathway.

Caption: Workflow for the synthesis and characterization of this compound.

References

Synthesis of 2-Chloro-4-ethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-chloro-4-ethylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The document details the core chemical transformations, experimental protocols, and relevant quantitative data, presented in a format tailored for scientific professionals.

Introduction

This compound is an aromatic carboxylic acid derivative. Its substituted pattern makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. This guide outlines a robust and well-established two-step synthesis route commencing from the readily available starting material, 1-chloro-4-ethylbenzene (B1585538). The chosen pathway involves a Friedel-Crafts acylation followed by a haloform reaction, both of which are fundamental and well-understood transformations in organic chemistry.[1][2][3][4]

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps:

-

Step 1: Friedel-Crafts Acylation. 1-chloro-4-ethylbenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the intermediate, 2-chloro-4-ethylacetophenone.[2][4][5][6][7] The acyl group is directed to the ortho position relative to the chlorine atom due to the ortho,para-directing nature of the chloro group and potential steric hindrance at the position ortho to the larger ethyl group.

-

Step 2: Haloform Reaction (Oxidation). The methyl ketone group of 2-chloro-4-ethylacetophenone is then oxidized to a carboxylate using an alkaline solution of sodium hypochlorite (B82951) (bleach).[3][8][9][10][11][12][13] Subsequent acidification of the reaction mixture yields the final product, this compound. This reaction is a classic haloform reaction, which is highly specific for methyl ketones.[1][3][14][15]

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram:

References

- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Haloform reaction - Wikipedia [en.wikipedia.org]

- 4. savemyexams.com [savemyexams.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. webassign.net [webassign.net]

- 11. webassign.net [webassign.net]

- 12. byjus.com [byjus.com]

- 13. study.com [study.com]

- 14. organic chemistry - Does acetophenone show haloform reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 2-Chloro-4-ethylbenzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Properties, and Applications of a Key Chemical Intermediate

Introduction

2-Chloro-4-ethylbenzoic acid, with the confirmed IUPAC name of this compound, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a benzene (B151609) ring functionalized with a carboxylic acid group, a chlorine atom, and an ethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a detailed technical overview of its chemical properties, a plausible synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development, for researchers, scientists, and professionals in the field. Benzoic acid derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlighting the importance of intermediates like this compound in the synthesis of novel therapeutic agents.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize key computed and experimental data for this compound and its close structural analogs for comparative purposes.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Exact Mass | 184.0291072 Da |

| XLogP3 | 3.9 |

| Topological Polar Surface Area | 37.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Table 2: Experimental Physicochemical Data of Structurally Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Chlorobenzoic acid | 138-140 | Sublimes | Soluble in 900 parts cold water; more soluble in hot water; freely soluble in alcohol and ether. |

| 4-Chlorobenzoic acid | 241.5 | 276 | Soluble in some organic solvents and aqueous base. |

| 4-Ethylbenzoic acid | 112-113 | - | - |

| 2-Ethylbenzoic acid | Solid at room temperature | - | Limited solubility in water; soluble in ethanol, acetone, and chloroform.[3] |

Synthesis of this compound

Proposed Experimental Protocol: Oxidation of 2-chloro-4-ethyltoluene

This protocol is based on general methods for the oxidation of alkylbenzenes to carboxylic acids, such as those described in patents for the synthesis of similar halogenated benzoic acids.[3][4]

Materials and Equipment:

-

2-chloro-4-ethyltoluene

-

Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agents (e.g., nitric acid, chromium trioxide)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of 2-chloro-4-ethyltoluene and an aqueous solution of a base (e.g., NaOH or KOH) is prepared.

-

Oxidation: While stirring vigorously, the oxidizing agent (e.g., potassium permanganate) is added portion-wise to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reflux: After the addition of the oxidizing agent is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature. Any excess oxidizing agent (e.g., KMnO₄) is quenched by the addition of a reducing agent such as sodium bisulfite until the purple color disappears.

-

Filtration: The manganese dioxide (MnO₂) precipitate formed during the reaction is removed by filtration through a Büchner funnel. The filter cake is washed with a small amount of hot water.

-

Acidification: The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

-

Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

References

- 1. This compound | C9H9ClO2 | CID 14687916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of 2-Chloro-4-ethylbenzoic acid. Due to the limited availability of direct experimental quantitative data for this specific compound, this guide incorporates predicted solubility values and established methodologies for solubility determination of related carboxylic acids.

Data Presentation: Solubility of this compound

Table 1: Predicted and Qualitative Solubility Data of this compound and a Related Compound

| Compound | Parameter | Value | Interpretation/Comments | Source |

| This compound | Predicted XLogP3 | 3.9 | Indicates poor aqueous solubility and a preference for lipophilic environments. | PubChem[1] |

| Qualitative Aqueous Solubility | Likely poorly soluble | Based on the high XLogP3 value. | Inferred | |

| Qualitative Organic Solvent Solubility | Likely soluble | Generally, benzoic acid derivatives show good solubility in alcohols and other organic solvents.[2][3] | Inferred | |

| 4-Ethylbenzoic acid | Predicted Water Solubility | 0.73 g/L | Provides a reference point for a structurally similar compound without the chloro-substituent. | FooDB[4] |

General Solubility Trends for Benzoic Acid Derivatives:

-

Solvent Polarity: Benzoic acids are generally more soluble in organic solvents such as ethanol, methanol, and acetonitrile (B52724) compared to water.[2][3]

-

Temperature: The solubility of benzoic acid and its derivatives in most solvents tends to increase with a rise in temperature.[2][3]

-

pH: As a carboxylic acid, the aqueous solubility of this compound is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

Experimental Protocols for Solubility Determination

Several established methods can be employed to experimentally determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the available equipment.

Qualitative and Semi-Quantitative Solubility Tests for Carboxylic Acids

These simple tests provide a rapid assessment of a compound's solubility characteristics and can help classify it based on its acidic properties.

Objective: To determine the solubility of the compound in water and aqueous solutions of a strong and a weak base.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) aqueous solution of Sodium Hydroxide (NaOH)

-

5% (w/v) aqueous solution of Sodium Bicarbonate (NaHCO3)

-

Test tubes and vortex mixer

Procedure:

-

Add approximately 20-30 mg of this compound to three separate test tubes.

-

To the first test tube, add 1 mL of deionized water.

-

To the second test tube, add 1 mL of 5% NaOH solution.

-

To the third test tube, add 1 mL of 5% NaHCO3 solution.

-

Vigorously agitate all three tubes for 1-2 minutes.

-

Visually inspect each tube for the dissolution of the solid.

Interpretation of Results:

-

Soluble in water: Indicates that the compound is a small, polar molecule.

-

Insoluble in water, but soluble in 5% NaOH: Suggests the presence of an acidic functional group.

-

Insoluble in water and 5% NaOH, but soluble in 5% NaHCO3: Indicates a relatively strong carboxylic acid.

Gravimetric Method for Quantitative Solubility Determination

This is a classic and reliable method for accurately determining the equilibrium solubility of a compound in a specific solvent.

Objective: To quantify the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution to remove any remaining solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish or vial. Transfer a known volume or mass of the clear filtrate into the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

Laser Monitoring Technique for Automated Solubility Determination

This is a modern, high-throughput method that allows for the rapid determination of solubility.

Objective: To automatically determine the solubility of this compound by monitoring laser light transmission.

Principle: A laser beam is passed through a stirred solution. As the solid solute is incrementally added, the solution becomes saturated and excess solid particles will scatter the laser light, causing a decrease in the detected light intensity. This point of saturation is detected automatically.

Equipment:

-

Automated solubility determination system with a laser source and detector

-

Temperature-controlled sample vessel with a stirrer

-

Automated solid dispensing unit

Procedure:

-

A precise volume of the solvent is placed in the temperature-controlled sample vessel.

-

The system is initiated, and the laser beam is passed through the clear solvent to establish a baseline transmission.

-

The automated dispensing unit incrementally adds small, precise amounts of this compound to the stirred solvent.

-

The laser transmission is continuously monitored. A significant and sustained drop in transmission indicates that the saturation point has been reached and undissolved particles are present.

-

The total mass of the solute added to reach this point is recorded by the instrument.

-

The solubility is then calculated based on the mass of the solute and the volume of the solvent.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the solubility of a compound like this compound.

Caption: Workflow for solubility determination of a carboxylic acid.

References

Spectroscopic Data for 2-Chloro-4-ethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-ethylbenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic characteristics based on established principles and data from structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for this compound in major spectroscopic techniques.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.8-8.0 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.4-7.6 | Doublet of doublets | 1H | Aromatic proton (H-5) |

| ~7.3-7.5 | Doublet | 1H | Aromatic proton (H-3) |

| ~2.7 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) |

Predicted in CDCl₃ or DMSO-d₆ solvent. Chemical shifts are estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~145-150 | Aromatic carbon (C-4) |

| ~135-140 | Aromatic carbon (C-2) |

| ~130-135 | Aromatic carbon (C-6) |

| ~128-132 | Aromatic carbon (C-1) |

| ~125-130 | Aromatic carbon (C-5) |

| ~123-128 | Aromatic carbon (C-3) |

| ~28-32 | Methylene carbon (-CH₂-) |

| ~14-18 | Methyl carbon (-CH₃) |

Predicted in CDCl₃ or DMSO-d₆ solvent. Chemical shifts are estimations and may vary based on solvent and experimental conditions.

Table 3: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2970 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1420, ~1300 | Medium | O-H bend (in-plane) |

| ~1050 | Medium | C-Cl stretch |

| ~920 | Medium (broad) | O-H bend (out-of-plane dimer) |

| ~830 | Strong | C-H bend (out-of-plane, 1,2,4-trisubstituted) |

Expected for a solid sample (KBr pellet or ATR). Peak positions can vary based on the physical state of the sample.

Table 4: Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 184/186 | High | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 169/171 | Medium | [M-CH₃]⁺ |

| 155/157 | Medium | [M-C₂H₅]⁺ |

| 139/141 | High | [M-COOH]⁺ |

| 111 | Medium | [M-COOH-Cl]⁺ |

Expected from Electron Ionization (EI) Mass Spectrometry. Fragmentation patterns are predictive.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

-

Data Acquisition :

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

-

Sample Preparation :

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition :

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

This protocol is for Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS), assuming the compound is sufficiently volatile or can be derivatized.

-

Sample Preparation :

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

-

If the compound has low volatility, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

In the ion source, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing :

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers working with this compound. While the spectral data provided is predictive, the outlined protocols offer a robust framework for obtaining empirical data.

Commercial Suppliers and Technical Guide for 2-Chloro-4-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Chloro-4-ethylbenzoic acid (CAS No. 1261868-02-3), along with detailed experimental protocols relevant to its synthesis and analysis. This information is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and applying it in a laboratory setting.

Commercial Suppliers of this compound

Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. This compound is available from several reputable chemical suppliers. The following table summarizes key quantitative data from some of these suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1261868-02-3 | ≥97%[1] | Inquire |

| BLD Pharm | 1261868-02-3 | Inquire | Inquire |

| AOBChem | 1261868-02-3 | Inquire | Inquire |

Synthesis and Analysis: Experimental Protocols

Synthesis Step 1: Friedel-Crafts Acylation of 1-Chloro-3-ethylbenzene (B1584093)

This protocol describes a general procedure for the acylation of a substituted benzene (B151609) ring, a likely first step in the synthesis of this compound.[2][3]

Materials:

-

1-Chloro-3-ethylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

Prepare a solution of acetyl chloride and 1-chloro-3-ethylbenzene in anhydrous dichloromethane and place it in the addition funnel.

-

Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone product.

-

The crude product may be purified by column chromatography on silica (B1680970) gel.

Synthesis Step 2: Oxidation of the Acyl Group to a Carboxylic Acid

This protocol outlines a general method for the oxidation of an alkylbenzene to a benzoic acid, a likely final step in the synthesis.[4][5]

Materials:

-

Crude product from Step 1

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

10% Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the crude ketone from the previous step in a solution of sodium carbonate in water.

-

Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

-

Continue to reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the filter cake with a small amount of hot water.

-

Cool the filtrate in an ice bath and acidify with 10% sulfuric acid until the precipitation of the carboxylic acid is complete. If excess permanganate is present, it can be quenched by the addition of sodium bisulfite.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quality Control: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.[6] This protocol provides a general method for the analysis of a substituted benzoic acid.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

This compound sample

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is in its protonated form. The exact ratio should be optimized for best separation. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a similar concentration as the standard stock solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Set to the λmax of this compound (determined by UV-Vis spectroscopy).

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the structure of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be consistent with the 2-chloro-4-ethyl substitution pattern. The ¹³C NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.[8][9]

Mass Spectrometry:

-

Analysis: Obtain the mass spectrum of the compound. The molecular ion peak (M+) should correspond to the molecular weight of this compound (C₉H₉ClO₂). A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak) should be observed.[10][11]

Visualized Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a synthesized batch of this compound, ensuring its identity, purity, and quality before its use in further research or development.

References

- 1. This compound | 1261868-02-3 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Ethylbenzene to benzoic acid - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. web.mit.edu [web.mit.edu]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Navigating the Purity Landscape of 2-Chloro-4-ethylbenzoic Acid: A Technical Guide

For Immediate Release

In the intricate world of pharmaceutical development and scientific research, the purity of chemical intermediates is a cornerstone of success, directly impacting the efficacy, safety, and reproducibility of final products. This technical guide provides an in-depth analysis of the purity standards for 2-Chloro-4-ethylbenzoic acid (CAS No. 1261868-02-3), a key building block in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document outlines typical purity specifications, potential impurities, and the analytical methodologies required for comprehensive quality assessment.

Purity Specifications

The acceptable purity of this compound is dictated by its intended application. While research-grade material may have a lower purity threshold, pharmaceutical applications demand stringent quality control to minimize the presence of impurities that could affect the final drug substance.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Typical Value |

| Purity (by HPLC) | ≥ 98.0% | > 99.0% |

| Purity (by GC) | ≥ 97.0% | > 98.5% |

| Individual Impurity | ≤ 0.5% | < 0.2% |

| Total Impurities | ≤ 2.0% | < 1.0% |

| Loss on Drying | ≤ 0.5% | < 0.2% |

| Residue on Ignition | ≤ 0.1% | < 0.05% |

Note: These values are illustrative and may vary between suppliers and specific batch analyses. A Certificate of Analysis (CoA) for each batch should be consulted for precise specifications.

The Impurity Profile: A Synthesis-Driven Perspective

Understanding the potential impurities in this compound is intrinsically linked to its synthetic route. A common method for its synthesis is the electrophilic chlorination of 4-ethylbenzoic acid. This process, while effective, can lead to the formation of several byproducts.

Potential Impurities:

-

Isomeric Impurities: The chlorination of the aromatic ring can result in the formation of positional isomers. The primary isomers of concern are:

-

3-Chloro-4-ethylbenzoic acid

-

2,4-Dichloro-ethylbenzoic acid

-

3,4-Dichloro-ethylbenzoic acid

-

-

Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 4-ethylbenzoic acid.

-

Solvent Residues: Depending on the reaction and purification conditions, residual solvents may be present.

-

Inorganic Salts: Byproducts from the workup and neutralization steps can introduce inorganic impurities.

The control of these impurities is critical, as their presence can impact the downstream reactions and the toxicological profile of the final active pharmaceutical ingredient (API).

Analytical Methodologies for Purity Assessment

A robust analytical framework is essential for the accurate determination of the purity of this compound and the quantification of its impurities. The following are the most commonly employed analytical techniques:

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and quantifying the impurities of this compound due to its high resolution and sensitivity.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a valuable tool for identifying and quantifying volatile impurities and residual solvents.

Experimental Protocol:

-

Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can be used to identify and quantify impurities with distinct spectral signatures.

-

Infrared (IR) Spectroscopy: Used for the identification of functional groups and as a fingerprint comparison against a reference standard.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and, when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the identification of unknown impurities.

Workflow for Purity Assessment

The logical flow for the comprehensive purity analysis of this compound involves a multi-step process to ensure the identity, strength, and quality of the material.

Caption: Workflow for the purity assessment of this compound.

Conclusion

The stringent control of purity for chemical intermediates like this compound is non-negotiable in the pharmaceutical and fine chemical industries. A thorough understanding of potential impurities, coupled with the application of robust and validated analytical methods, is paramount to ensuring the quality and consistency of the final products. This guide provides a foundational framework for researchers and developers to establish and verify the purity standards necessary for their critical applications.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-ethylbenzoic Acid from 2-Chloro-4-ethyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-4-ethylbenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research, through the oxidation of 2-chloro-4-ethyltoluene. The described method utilizes potassium permanganate (B83412) as a strong oxidizing agent in an alkaline aqueous solution. This process is a robust and well-established method for the side-chain oxidation of alkylbenzenes.[1][2][3] The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, safety precautions, and methods for the purification and characterization of the final product.

Introduction

The oxidation of alkyl side-chains on an aromatic ring is a fundamental transformation in organic synthesis, providing a direct route to substituted benzoic acids.[3] These carboxylic acid derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. The presented protocol focuses on the conversion of 2-chloro-4-ethyltoluene to this compound. The reaction proceeds by the oxidation of the benzylic carbon of the ethyl group.[1][3] Potassium permanganate (KMnO₄) is an effective and widely used oxidizing agent for this purpose.[1][2][4][5] The reaction is typically carried out in an aqueous basic solution, and upon completion, the product is isolated by acidification.[1][4]

Reaction Scheme

Caption: Overall reaction scheme for the oxidation of 2-chloro-4-ethyltoluene.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 2-Chloro-4-ethyltoluene | Reagent grade, ≥98% |

| Potassium permanganate (KMnO₄) | ACS reagent, ≥99% |

| Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃) | Reagent grade |

| Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃) | Reagent grade |

| Hydrochloric acid (HCl) | Concentrated (37%) |

| Deionized water | |

| Toluene | Reagent grade (for recrystallization) |

| Ethanol (B145695) | Reagent grade (for recrystallization) |

| Round-bottom flask (250 mL or 500 mL) | |

| Reflux condenser | |

| Heating mantle | |

| Magnetic stirrer and stir bar | |

| Büchner funnel and filter flask | |

| Filter paper | |

| Beakers | |

| Graduated cylinders | |

| pH paper or pH meter | |

| Ice bath | |

| Rotary evaporator (optional) | |

| Melting point apparatus | |

| NMR spectrometer | |

| IR spectrometer |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-ethyltoluene (e.g., 5.0 g, ~0.032 mol).

-

Addition of Reagents: In a separate beaker, prepare a solution of potassium permanganate (e.g., 15.8 g, ~0.1 mol) and a base such as sodium hydroxide (e.g., 1.3 g, ~0.032 mol) or sodium carbonate in deionized water (e.g., 200 mL).[1][5] Carefully add this solution to the round-bottom flask containing the 2-chloro-4-ethyltoluene.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring.[1][4][5] The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).[1] The reflux should be maintained for approximately 2-4 hours.[5] The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting material.

-

Quenching the Reaction: After the reflux period, cool the reaction mixture to room temperature. If the purple color of permanganate is still present, cautiously add a saturated aqueous solution of sodium bisulfite or sodium sulfite dropwise until the color is discharged.[1] This step reduces the excess potassium permanganate to manganese dioxide.

-

Isolation of the Crude Product:

-

Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate.[1][5]

-

Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.[5]

-

Combine the filtrates in a large beaker and cool the solution in an ice bath.

-

Slowly and carefully acidify the cold filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2.[1] A white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a clean Büchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

-

Purification (Recrystallization):

-

The crude this compound can be purified by recrystallization.[6][7] Suitable solvents for recrystallization include a mixture of ethanol and water or toluene.[5][8]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.[8]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[9]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potassium permanganate is a strong oxidizing agent and can cause stains and burns.[1] Avoid contact with skin and combustible materials.

-

2-Chloro-4-ethyltoluene and this compound may be irritating to the skin, eyes, and respiratory system.

-

Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

-

The reaction may be exothermic; therefore, reagents should be mixed carefully and the reaction temperature monitored.

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-4-ethyltoluene | C₉H₁₁Cl | 154.64 | Colorless liquid | - | ~198-200 |

| This compound | C₉H₉ClO₂ | 184.62 | White solid | 139-141 | - |

Table 2: Experimental Data (Example)

| Parameter | Value |

| Mass of 2-Chloro-4-ethyltoluene | 5.0 g |

| Moles of 2-Chloro-4-ethyltoluene | 0.032 mol |

| Mass of Potassium Permanganate | 15.8 g |

| Moles of Potassium Permanganate | 0.1 mol |

| Reaction Time | 3 hours |

| Crude Yield | ~80-90% |

| Purified Yield | ~60-75% |

| Melting Point (Purified) | 139-141 °C |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 2. guidechem.com [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 9. rsc.org [rsc.org]

Synthesis of 2-Chloro-4-ethylbenzoic Acid: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-chloro-4-ethylbenzoic acid, a valuable intermediate in the development of novel pharmaceutical compounds. The described methodology is based on the robust and well-established oxidation of the corresponding substituted toluene, offering a reliable route to this key building block.

Physicochemical Properties and Characterization Data

A comprehensive summary of the key physicochemical and characterization data for the starting material and the final product is presented below. This allows for easy comparison and verification of the synthesized compound.

| Property | 2-Chloro-4-ethyltoluene (Starting Material) | This compound (Product)[1] |

| Molecular Formula | C₉H₁₁Cl | C₉H₉ClO₂ |

| Molecular Weight | 154.63 g/mol | 184.62 g/mol |

| Appearance | Colorless liquid | White to off-white solid |

| Boiling Point | ~ 195-197 °C | Not available |

| Melting Point | Not available | Not available (predicted) |

| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in hot water, soluble in ethanol, ether, and acetone |

| ¹H NMR (CDCl₃, ppm) | Predicted shifts | Predicted shifts |

| ~ 7.1-7.3 (m, 3H, Ar-H) | ~ 10-12 (br s, 1H, -COOH) | |

| ~ 2.6 (q, 2H, -CH₂CH₃) | ~ 7.8-8.0 (d, 1H, Ar-H) | |

| ~ 2.3 (s, 3H, Ar-CH₃ - if applicable) | ~ 7.2-7.4 (m, 2H, Ar-H) | |

| ~ 1.2 (t, 3H, -CH₂CH₃) | ~ 2.7 (q, 2H, -CH₂CH₃) | |

| ~ 1.2 (t, 3H, -CH₂CH₃) | ||

| ¹³C NMR (CDCl₃, ppm) | Predicted shifts | Predicted shifts |

| ~ 140-145 (Ar-C) | ~ 170-175 (-COOH) | |

| ~ 130-135 (Ar-C) | ~ 145-150 (Ar-C) | |

| ~ 125-130 (Ar-C) | ~ 130-135 (Ar-C) | |

| ~ 25-30 (-CH₂CH₃) | ~ 125-130 (Ar-C) | |

| ~ 15-20 (-CH₂CH₃) | ~ 28-32 (-CH₂CH₃) | |

| ~ 14-18 (-CH₂CH₃) |

Experimental Protocol: Oxidation of 2-Chloro-4-ethyltoluene

This protocol details the synthesis of this compound via the oxidation of 2-chloro-4-ethyltoluene using potassium permanganate (B83412). This method is adapted from a reliable procedure for the oxidation of a similar substrate.

Materials:

-

2-Chloro-4-ethyltoluene

-

Potassium permanganate (KMnO₄)

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-ethyltoluene (e.g., 10 g, ~64.7 mmol) and 200 mL of deionized water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (e.g., 25.5 g, ~161.8 mmol, 2.5 equivalents) in small portions over a period of 1-2 hours. The addition is exothermic and may cause the mixture to reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle and continue stirring for 4-6 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.

-

Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium metabisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Basification and Extraction: Make the solution basic (pH > 10) by the dropwise addition of a 10% aqueous sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL).

-

Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring ¹H and ¹³C NMR spectra.

Expected Yield: Based on analogous oxidation reactions of substituted toluenes, a yield in the range of 60-80% can be anticipated.

Alternative Synthetic Route: Grignard Reaction

An alternative pathway for the synthesis of this compound involves the use of a Grignard reagent. This method is particularly useful if the corresponding aryl halide is readily available.

Reaction Scheme:

-

Formation of Grignard Reagent: 1-Bromo-2-chloro-4-ethylbenzene is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 2-chloro-4-ethylphenylmagnesium bromide.

-

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice).

-

Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., hydrochloric acid) to yield the final product, this compound.

This method offers a high-yielding route to carboxylic acids, provided that anhydrous conditions are strictly maintained throughout the reaction sequence.

Visualizing the Experimental Workflow

To provide a clear overview of the primary experimental protocol, the following workflow diagram has been generated using the DOT language.

Caption: Workflow for the synthesis of this compound.

This application note provides a comprehensive guide for the synthesis of this compound. The detailed protocol and characterization data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the production of this important chemical intermediate.

References

Application Notes and Protocols: 2-Chloro-4-ethylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-ethylbenzoic acid as a versatile building block in organic synthesis. This document details its chemical properties, a key synthetic application, and a detailed experimental protocol for the preparation of a derivative.

Introduction

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉ClO₂. Its structure, featuring a chlorine atom ortho to the carboxylic acid and an ethyl group para to the chlorine, offers unique steric and electronic properties that make it a valuable starting material for the synthesis of a variety of organic molecules. The presence of three distinct functional sites—the carboxylic acid, the chloro substituent, and the aromatic ring—allows for a wide range of chemical transformations, rendering it a useful intermediate in the development of new pharmaceutical and agrochemical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection and purification strategies.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1261868-02-3 |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acyl chlorides. The aromatic ring can undergo further substitution reactions, and the chloro group can be displaced or involved in cross-coupling reactions.

A primary application of this compound is its conversion to the corresponding acyl chloride, 2-chloro-4-ethylbenzoyl chloride. This highly reactive intermediate is not typically isolated and is used in situ to react with a wide range of nucleophiles to form esters and amides, which are common scaffolds in biologically active compounds.

Experimental Protocols

This section provides a detailed protocol for a representative two-step synthesis starting from this compound: the formation of 2-chloro-4-ethylbenzoyl chloride, followed by its reaction with a primary amine to yield an N-substituted amide.

Synthesis of N-Benzyl-2-chloro-4-ethylbenzamide

This protocol details the conversion of this compound to its acyl chloride and subsequent amidation with benzylamine (B48309).

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

Benzylamine

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Chloro-4-ethylbenzoyl chloride

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of acid).

-

Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-ethylbenzoyl chloride is used directly in the next step without further purification.